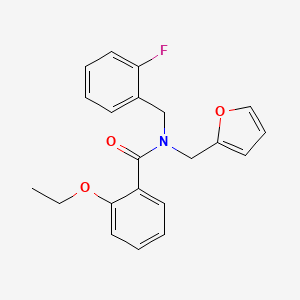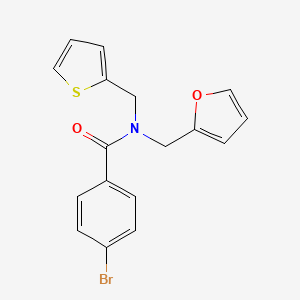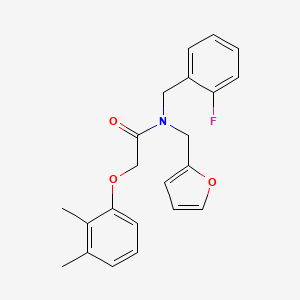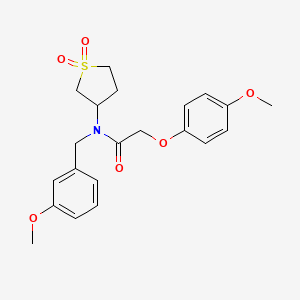![molecular formula C19H21FN2O3 B11398095 Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one CAS No. 1217604-64-2](/img/structure/B11398095.png)
Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused bicyclic system with a piperazine moiety attached to a fluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The initial step involves the construction of the hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one core through a series of cyclization reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperazine moiety, typically through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, pressure, and solvent systems, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one can be compared with other compounds having similar structural features, such as:
Piperazine Derivatives: Compounds like aripiprazole and buspirone, which also contain piperazine rings.
Fluorophenyl Compounds: Molecules such as fluoxetine and fluphenazine, which include fluorophenyl groups.
The uniqueness of this compound lies in its specific combination of these structural elements, leading to distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1217604-64-2 |
|---|---|
Molecular Formula |
C19H21FN2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1R,3R,6R,7R,9S)-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C19H21FN2O3/c20-13-3-1-2-4-14(13)21-5-7-22(8-6-21)18(23)16-11-9-12-15(10-11)25-19(24)17(12)16/h1-4,11-12,15-17H,5-10H2/t11-,12+,15-,16+,17-/m1/s1 |
InChI Key |
CQCNEOKLGJAWIJ-CJQITXGSSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)[C@H]3[C@@H]4C[C@@H]5[C@H]3C(=O)O[C@@H]5C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3C4CC5C3C(=O)OC5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11398017.png)

![Phosphonic acid, [2-phenyl-5-[(3-pyridinylmethyl)amino]-4-oxazolyl]-, dimethyl ester](/img/structure/B11398023.png)

![8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11398032.png)
![3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11398038.png)

![4-methyl-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11398058.png)

![N-{2-[5-(butanoylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11398061.png)
![N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11398076.png)
![5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398087.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B11398092.png)
